molecular formula C17H11FO2 B6365183 3-Fluoro-4-(naphthalen-2-YL)benzoic acid CAS No. 1261907-62-3

3-Fluoro-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6365183
CAS No.: 1261907-62-3
M. Wt: 266.27 g/mol
InChI Key: TVOIDJWLZDGWGG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(naphthalen-2-YL)benzoic acid is an organic compound with the molecular formula C17H11FO2 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 3-position and a naphthyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(naphthalen-2-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 3-fluorobenzoic acid), boronic acid (e.g., 2-naphthylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Fluoro-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(naphthalen-2-YL)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aromatic and fluorinated moieties, affecting molecular pathways and cellular processes. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(naphthalen-2-YL)benzoic acid: A positional isomer with the fluorine and naphthyl groups swapped.

    4-Fluorobenzoic acid: Lacks the naphthyl group, making it less complex.

    3-Fluorobenzoic acid: Lacks the naphthyl group, similar to 4-fluorobenzoic acid but with the fluorine at a different position.

Uniqueness

3-Fluoro-4-(naphthalen-2-YL)benzoic acid is unique due to the presence of both a fluorine atom and a naphthyl group, which can impart distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

3-fluoro-4-naphthalen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOIDJWLZDGWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681309
Record name 3-Fluoro-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-62-3
Record name 3-Fluoro-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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